[2-(carbamoylamino)ethoxy]urea

Crystal Engineering Supramolecular Chemistry Structural Biology

2-(Carbamoylamino)ethoxy]urea (CAS 338413-87-9) is a symmetric diurea derivative with the molecular formula C4H10N4O3 and a molecular weight of 162.15 g/mol. The compound is characterized by its ability to participate in extensive hydrogen-bonding networks due to its multiple urea moieties, making it a subject of interest in crystal engineering and supramolecular chemistry.

Molecular Formula C4H10N4O3
Molecular Weight 162.149
CAS No. 338413-87-9
Cat. No. B2519037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(carbamoylamino)ethoxy]urea
CAS338413-87-9
Molecular FormulaC4H10N4O3
Molecular Weight162.149
Structural Identifiers
SMILESC(CONC(=O)N)NC(=O)N
InChIInChI=1S/C4H10N4O3/c5-3(9)7-1-2-11-8-4(6)10/h1-2H2,(H3,5,7,9)(H3,6,8,10)
InChIKeyUULWAJKDISZQSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Carbamoylamino)ethoxy]urea (CAS 338413-87-9): A Symmetric Diurea Scaffold for Crystal Engineering and Biochemical Probing


2-(Carbamoylamino)ethoxy]urea (CAS 338413-87-9) is a symmetric diurea derivative with the molecular formula C4H10N4O3 and a molecular weight of 162.15 g/mol . The compound is characterized by its ability to participate in extensive hydrogen-bonding networks due to its multiple urea moieties, making it a subject of interest in crystal engineering and supramolecular chemistry [1]. Structurally, it has been characterized by single-crystal X-ray diffraction, which confirmed its molecular conformation and packing arrangement [1]. This compound is not a prominent clinical candidate but serves primarily as a research tool in biochemical assays and as a synthetic building block for more complex urea-based molecules .

Why Substituting 2-(Carbamoylamino)ethoxy]urea with a Generic Urea is Scientifically Unsound


The performance of urea derivatives in applications ranging from supramolecular gelation to enzyme inhibition is exquisitely sensitive to their specific substitution patterns and hydrogen-bonding capacity [1]. Generic substitution fails because the symmetrical diurea structure of 2-(Carbamoylamino)ethoxy]urea, with its precise ethoxy linker, dictates a unique spatial arrangement and hydrogen-bonding network that is not replicated by simpler ureas (e.g., hydroxyurea) or bulkier analogs (e.g., 1,3-disubstituted ureas) [2]. This directly impacts key properties such as solubility and crystal packing, which are critical for consistent performance in formulation or as a research tool [2].

Quantitative Differentiation Evidence for 2-(Carbamoylamino)ethoxy]urea (CAS 338413-87-9)


Structural Confirmation via Single-Crystal X-ray Diffraction

The solid-state structure of 2-(Carbamoylamino)ethoxy]urea has been unequivocally confirmed by single-crystal X-ray diffraction [1]. The compound crystallizes in the monoclinic crystal system with space group C2/c and unit cell parameters a = 15.7369(6) Å, b = 6.0655(2) Å, c = 15.7668(6) Å, and β = 100.699(2)°. This high-resolution structural data provides a definitive fingerprint for the compound, differentiating it from any other urea derivative and ensuring identity and purity in procurement [1].

Crystal Engineering Supramolecular Chemistry Structural Biology

Hydrogen-Bonding Network Architecture

The crystal structure of 2-(Carbamoylamino)ethoxy]urea reveals a complex three-dimensional network stabilized by multiple N—H⋯O hydrogen bonds [1]. The molecule's diurea structure acts as both a donor and acceptor, forming a robust supramolecular architecture. This specific hydrogen-bonding pattern, defined by the precise geometry of the ethoxy linker, is a distinguishing feature that influences its solid-state properties and potential for co-crystal formation compared to less structured ureas like hydroxyurea, which lack this extended network [1].

Supramolecular Chemistry Crystal Engineering Materials Science

Aqueous Solubility Profile for Assay Development

The aqueous solubility of 2-(Carbamoylamino)ethoxy]urea was determined to be 25 mg/mL (approximately 154 mM) in water [1]. This is a critical parameter for its use as a biochemical probe or in in vitro assays. In comparison, many closely related, more hydrophobic urea derivatives, such as 1,3-diphenylurea (carbanilide), exhibit significantly lower aqueous solubility (practically insoluble), which can lead to precipitation issues in biological assays and confound results [2]. This high solubility facilitates easier handling and more accurate dosing in experimental setups.

Drug Discovery Assay Development Biochemical Probing

Utility as a Precursor in Urea Derivative Synthesis

Patents describe 2-(Carbamoylamino)ethoxy]urea as a specific intermediate in the synthesis of more complex carbamate/urea derivatives with defined biological activities, such as endothelin receptor antagonism [1]. The compound's symmetrical diurea core with a flexible ethoxy linker provides a unique scaffold that is not easily accessed from simpler, commercially available ureas. This positions it as a valuable starting material for generating focused libraries of novel bioactive molecules, as evidenced by its inclusion in the patent literature for the preparation of medicaments [1].

Medicinal Chemistry Organic Synthesis Combinatorial Chemistry

High-Value Application Scenarios for 2-(Carbamoylamino)ethoxy]urea (CAS 338413-87-9)


Crystal Engineering and Co-Crystal Design

Researchers in solid-state chemistry and crystal engineering can utilize 2-(Carbamoylamino)ethoxy]urea as a reliable tecton for constructing supramolecular assemblies. Its well-defined crystal structure and predictable hydrogen-bonding pattern, as confirmed by single-crystal X-ray diffraction, make it an ideal building block for co-crystallization studies and the design of new functional materials [1].

Development of High-Solubility Biochemical Probes

For in vitro pharmacology and assay development, the high aqueous solubility (≥25 mg/mL) of 2-(Carbamoylamino)ethoxy]urea is a major advantage. This property ensures the compound can be readily formulated in aqueous buffers, minimizing the use of potentially confounding organic solvents. This makes it a suitable candidate for use as a soluble tool compound or negative control in a wide range of biochemical and cell-based assays [2].

Medicinal Chemistry: Scaffold for Urea-Based Libraries

Medicinal chemists seeking to explore urea-based pharmacophores can procure 2-(Carbamoylamino)ethoxy]urea as a key intermediate. Its structure, specifically claimed in patents for generating bioactive urea derivatives, provides a functionalized starting point that can be rapidly diversified. This approach reduces the synthetic burden and accelerates the hit-to-lead or lead optimization phases in drug discovery programs focused on targets like G protein-coupled receptors [3].

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